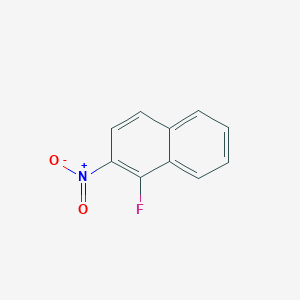

1-Fluoro-2-nitronaphthalene

Description

BenchChem offers high-quality 1-Fluoro-2-nitronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-nitronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLZZAXGYDSTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621443 | |

| Record name | 1-Fluoro-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5385-52-4 | |

| Record name | 1-Fluoro-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Fluoro-2-nitronaphthalene CAS 5385-52-4 properties

An In-depth Technical Guide to 1-Fluoro-2-nitronaphthalene (CAS 5385-52-4): Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-2-nitronaphthalene, CAS 5385-52-4, a critical chemical intermediate for researchers, scientists, and professionals in drug development and materials science. The document details its physicochemical properties, synthesis, safety protocols, and core applications. Emphasis is placed on its reactivity profile, particularly in nucleophilic aromatic substitution reactions, which is fundamental to its utility as a building block in the synthesis of pharmaceuticals, dyes, and advanced materials. This guide serves as an authoritative resource, consolidating technical data with practical insights to support advanced research and development.

Core Compound Identification and Properties

1-Fluoro-2-nitronaphthalene is a substituted naphthalene derivative characterized by a fluorine atom at the C1 position and a nitro group at the C2 position.[1] This specific arrangement of functional groups dictates its chemical behavior and establishes its role as a versatile precursor in multi-step organic synthesis.

Physicochemical Characteristics

The compound is typically supplied as a light yellow to greenish-yellow solid with a purity of 95% or higher.[1][2][3] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5385-52-4 | [2][4] |

| Molecular Formula | C₁₀H₆FNO₂ | [1][2][3] |

| Molecular Weight | 191.16 g/mol | [1][2][3] |

| Appearance | Light yellow to green-yellow solid | [1] |

| Purity | ≥95% | [2][5][6] |

| InChI Key | MHLZZAXGYDSTAK-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | O=[O-] | [2][6] |

| Storage Temperature | Ambient to 0-8 °C | [2][5] |

Computed Molecular Properties

Computational data provide insight into the molecule's behavior in various chemical environments, such as its polarity and potential for crossing biological membranes.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | [2] |

| LogP (Octanol/Water Partition Coeff.) | 2.8871 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Manufacturing

The first reported synthesis of 1-Fluoro-2-nitronaphthalene was achieved via a modified Schiemann reaction.[7] This classic method for introducing fluorine onto an aromatic ring remains a foundational approach.

Synthetic Rationale: The Modified Schiemann Reaction

The causality behind this choice of reaction lies in its ability to convert an aromatic amine into a fluorine-substituted aromatic compound. The process involves two key stages:

-

Diazotization: The starting material, 2-nitro-1-naphthylamine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like fluoboric acid) at low temperatures. This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺).

-

Decomposition: The resulting diazonium fluoborate salt is then gently heated. This causes the decomposition of the diazonium group, releasing nitrogen gas (N₂) and generating a highly reactive aryl cation. The associated fluoborate anion (BF₄⁻) serves as the fluoride source, which subsequently attacks the cation to yield the final fluorinated product.

While effective, this method is known for producing modest yields, reported to be in the 10-15% range for this specific compound.[7]

Conceptual Synthesis Workflow

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Note: The diagram above is a conceptual representation. The actual chemical structures would be drawn in a chemistry software.

Key Applications in Research and Development

The activated nature of 1-Fluoro-2-nitronaphthalene makes it a valuable starting point for constructing more complex molecular architectures.

Pharmaceutical Synthesis

This compound is a key intermediate for synthesizing various pharmaceuticals. [1]It provides a fluorinated naphthalene scaffold that can be elaborated upon. For example, it can be used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) and anti-cancer agents. [1]The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization, such as amide bond formation.

Dyes and Coatings

Due to its strong color and the luminescent properties of its derivatives, 1-Fluoro-2-nitronaphthalene is used in the synthesis of cationic and fluorescent dyes. [1]These dyes can have good dyeing properties on fibers like cotton and wool. [1]It also serves as an intermediate for naphthalene-based organic coatings that protect metallic surfaces from corrosion and chemical attack. [1]

Materials Science and Electronics

Derivatives of 1-fluoro-2-nitronaphthalene exhibit strong fluorescent properties, making them suitable for use as fluorescent probes in biological research. [1]Furthermore, some derivatives are being explored for use in organic optoelectronic materials, such as in the preparation of Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). [1]

Caption: Major application pathways for 1-Fluoro-2-nitronaphthalene.

Safety, Handling, and Storage

Proper handling of 1-Fluoro-2-nitronaphthalene is essential due to its potential hazards. The following information is derived from globally harmonized system (GHS) classifications.

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [5][6] |

| Signal Word | Warning | [5][6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |

| PrecautionaryStatements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

Recommended Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage at room temperature or refrigerated (0-8 °C) is recommended by suppliers. [2][5]

Conclusion

1-Fluoro-2-nitronaphthalene is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its value is derived from the specific ortho-positioning of a fluorine atom and a nitro group on a naphthalene core, creating a highly activated system for nucleophilic aromatic substitution. This reactivity allows for its efficient conversion into a wide array of complex derivatives. For researchers and developers, a thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in creating next-generation pharmaceuticals, high-performance dyes, and advanced electronic materials.

References

- Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. RSC Publishing.

- Fluoro-2-nitronaphthalene related derivative : 1-Fluoro-2-nitronaphthalene (1F2N). (May 26 2025).

- 5385-52-4 | 1-Fluoro-2-nitronaphthalene. ChemScene.

- 1-Fluoro-2-nitronaphthalene | 5385-52-4. MilliporeSigma.

- 5385-52-4 | 1-Fluoro-2-nitronaphthalene. Moldb.

- 1-Fluoro-2-nitronaphthalene | 5385-52-4. MilliporeSigma.

- 1-Fluoro-2-nitronaphthalene. Fluorochem.

- 5385-52-4 | 1-Fluoro-2-nitronaphthalene. Capot Chemical.

Sources

- 1. hnsincere.com [hnsincere.com]

- 2. chemscene.com [chemscene.com]

- 3. 5385-52-4 | 1-Fluoro-2-nitronaphthalene - Moldb [moldb.com]

- 4. 5385-52-4 | 1-Fluoro-2-nitronaphthalene - Capot Chemical [capotchem.com]

- 5. 1-Fluoro-2-nitronaphthalene | 5385-52-4 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Fluoro-2-nitronaphthalene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-2-nitronaphthalene (CAS No. 5385-52-4), a versatile synthetic intermediate of significant interest to researchers and professionals in drug discovery and materials science. This document delves into the core physicochemical properties, spectroscopic profile, and reactivity of this compound. Furthermore, it offers detailed, field-proven protocols for its synthesis and its application in nucleophilic aromatic substitution reactions, highlighting its potential in the development of novel pharmaceuticals and functional materials.

Introduction: The Strategic Importance of 1-Fluoro-2-nitronaphthalene

1-Fluoro-2-nitronaphthalene is a substituted naphthalene derivative that has emerged as a valuable building block in organic synthesis. Its utility stems from the unique interplay of its two functional groups: the electron-withdrawing nitro group and the fluorine atom. The strong activating effect of the nitro group at the 2-position renders the fluorine atom at the 1-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile introduction of a wide array of functional groups, making it a key intermediate in the synthesis of complex molecules.

This guide aims to provide a holistic understanding of 1-Fluoro-2-nitronaphthalene, moving beyond a simple recitation of facts to explain the underlying principles that govern its behavior and application. For drug development professionals, this molecule offers a scaffold for creating libraries of compounds for screening against various biological targets. For materials scientists, its derivatives hold promise in the development of fluorescent probes and organic electronic materials.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development.

Physical Properties

1-Fluoro-2-nitronaphthalene is a light yellow to greenish-yellow solid at room temperature.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 5385-52-4 | [2][3][4] |

| Molecular Formula | C₁₀H₆FNO₂ | [3][4] |

| Molecular Weight | 191.16 g/mol | [3][4] |

| Appearance | Light yellow to greenish-yellow solid | [1] |

| Purity | Typically ≥95% | [2] |

| LogP | 3.045 | [5] |

| Storage Temperature | Ambient or 0-8 °C | [2] |

Spectroscopic Profile

While specific, publicly available spectra for 1-Fluoro-2-nitronaphthalene are limited, its spectroscopic characteristics can be inferred from closely related analogs such as 1-nitronaphthalene and other fluorinated naphthalene derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom will cause downfield shifts of the adjacent protons.

-

¹³C NMR: The carbon spectrum will exhibit ten distinct signals corresponding to the naphthalene core. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The carbon bearing the nitro group will also be significantly deshielded.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a powerful tool for characterization. A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).[5] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 191.

Synthesis of 1-Fluoro-2-nitronaphthalene: A Critical Evaluation of Methodologies

The synthesis of 1-Fluoro-2-nitronaphthalene has been reported via a modified Schiemann reaction; however, this method often suffers from low yields (10-15%).[6] This section provides a more detailed and potentially optimized protocol based on established principles of the Balz-Schiemann reaction, including a discussion on greener alternatives.

Optimized Balz-Schiemann Reaction Protocol

The Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides from aryl amines. The following protocol is a generalized procedure that can be optimized for the synthesis of 1-Fluoro-2-nitronaphthalene from 2-nitro-1-naphthylamine.

Diagram of the Balz-Schiemann Reaction Workflow

Caption: A two-step workflow for the synthesis of 1-Fluoro-2-nitronaphthalene via the Balz-Schiemann reaction.

Step-by-Step Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-nitro-1-naphthylamine in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The addition should be controlled to prevent the evolution of nitrogen oxides.

-

Stir the reaction mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium tetrafluoroborate salt, which may precipitate.

-

-

Isolation and Decomposition of the Diazonium Salt:

-

Collect the precipitated 2-nitro-1-naphthalenediazonium tetrafluoroborate by filtration.

-

Wash the solid with cold water, followed by a small amount of cold methanol, and then diethyl ether to facilitate drying.

-

Caution: Dry diazonium salts can be explosive. Handle with extreme care and in small quantities. It is often safer to proceed to the next step with the moist solid.

-

Gently heat the diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) to induce thermal decomposition. The decomposition is typically accompanied by the evolution of nitrogen and boron trifluoride gas.

-

-

Work-up and Purification:

-

After the gas evolution ceases, cool the reaction mixture to room temperature.

-

Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-Fluoro-2-nitronaphthalene.

-

Greener Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing more environmentally friendly and safer protocols. For the Balz-Schiemann reaction, the use of ionic liquids as the reaction medium has shown promise in improving yields and simplifying work-up procedures.[7] Furthermore, continuous flow reactors offer a safer alternative for handling potentially hazardous diazonium salt intermediates by minimizing their accumulation.[8]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 1-Fluoro-2-nitronaphthalene lies in its susceptibility to nucleophilic aromatic substitution (SNAr).

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 1-Fluoro-2-nitronaphthalene proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group at the 2-position activates the carbon at the 1-position for nucleophilic attack. This activation is crucial, as aromatic rings are generally electron-rich and resistant to nucleophilic attack.

Diagram of the SNAr Mechanism

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution on 1-Fluoro-2-nitronaphthalene.

Applications in the Synthesis of Bioactive Molecules

1-Fluoro-2-nitronaphthalene is a valuable precursor for the synthesis of a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and anti-cancer agents.[6] The SNAr reaction allows for the introduction of various pharmacophores at the 1-position.

Generalized Protocol for SNAr with Amines:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1-Fluoro-2-nitronaphthalene (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 equivalents).

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The product will often precipitate and can be collected by filtration.

-

If the product is soluble, extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Safety and Handling

1-Fluoro-2-nitronaphthalene is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

1-Fluoro-2-nitronaphthalene is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient construction of a diverse range of substituted naphthalene derivatives. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on practical, field-tested insights. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of intermediates like 1-Fluoro-2-nitronaphthalene will undoubtedly play a crucial role in advancing these fields.

References

-

Fletcher, I. J., & Taylor, R. (1974). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society, Perkin Transactions 1, 1628-1631. Available at: [Link]

-

Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. Available at: [Link]

-

Zhou, Z., Wang, Y., Liu, S., Phillis, A., Zhang, Q., & Ye, W. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e64937. Available at: [Link]

Sources

- 1. 1-Fluoro-4-nitronaphthalene | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. 5385-52-4 | 1-Fluoro-2-nitronaphthalene - Moldb [moldb.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hnsincere.com [hnsincere.com]

- 7. researchgate.net [researchgate.net]

- 8. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Fluoro-2-nitronaphthalene: Structural Dynamics, Synthetic Methodologies, and Translational Applications

Executive Summary

1-Fluoro-2-nitronaphthalene (CAS No. 5385-52-4) is a highly specialized fluorinated polycyclic aromatic hydrocarbon (PAH) derivative[1]. Characterized by the presence of a highly electronegative fluorine atom adjacent to a strongly electron-withdrawing nitro group on a naphthalene backbone, this compound serves as an invaluable electrophilic scaffold in advanced organic synthesis. This technical guide explores the physicochemical properties, the mechanistic rationale behind its synthesis via a modified Balz-Schiemann reaction, and its downstream translational utility in pharmaceuticals, optoelectronics, and fluorescent probes[2].

Molecular Architecture & Physicochemical Profiling

The synthetic utility of 1-fluoro-2-nitronaphthalene is entirely dictated by its structural dynamics. While the carbon-fluorine (C-F) bond is typically one of the strongest in organic chemistry, the presence of the ortho-nitro group fundamentally alters its reactivity. The nitro group exerts profound inductive and resonance electron-withdrawing effects, creating a significant partial positive charge at the C1 position. This activates the C-F bond, making the compound highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ) . During nucleophilic attack, the nitro group stabilizes the resulting anionic Meisenheimer intermediate, allowing the otherwise poor fluoride ion to act as an excellent leaving group.

Quantitative Data Summary

The following table summarizes the core physicochemical and computational parameters of the 1-Fluoro-2-nitronaphthalene scaffold[1][3]:

| Property | Value |

| Chemical Name | 1-Fluoro-2-nitronaphthalene |

| CAS Registry Number | 5385-52-4 |

| Molecular Formula | C10H6FNO2 |

| Molecular Weight | 191.16 g/mol |

| SMILES String | O=[O-] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų |

| LogP (Octanol/Water Partition) | 2.8871 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Synthetic Methodologies: The Modified Schiemann Reaction

The first successful synthesis of 1-fluoro-2-nitronaphthalene was reported by Earl Brill in 1966. Classical aqueous diazotization (the standard Balz-Schiemann reaction) fails for this compound. The extreme electron deficiency of the ortho-nitroamine precursor drastically reduces the nucleophilicity of the amine, hindering diazotization. Furthermore, any diazonium species formed in water is highly unstable and prone to premature hydrolysis.

Brill's critical innovation was the use of tetrahydrofuran (THF) as the primary solvent. THF effectively solvates the hydrophobic naphthalene precursor while allowing the intermediate diazonium tetrafluoroborate salt to precipitate out of solution immediately upon formation. This precipitation drives the reaction forward and physically protects the highly reactive diazonium intermediate from aqueous degradation.

Figure 1: Synthetic workflow of 1-Fluoro-2-nitronaphthalene via a modified Balz-Schiemann reaction.

Standardized Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following protocol outlines the self-validating system for synthesizing 1-fluoro-2-nitronaphthalene, based on Brill's foundational methodology.

Step 1: Solvation and Acidification

-

Action: Dissolve 2-nitro-1-naphthylamine (9.4 g) in 100 mL of anhydrous tetrahydrofuran (THF). Slowly add 100 mL of 48-50% fluoboric acid ( HBF4 ).

-

Causality: THF ensures complete dissolution of the hydrophobic PAH, while the massive excess of HBF4 provides the counterions needed for the subsequent precipitation of the salt.

Step 2: Diazotization

-

Action: Chill the mixture to 0 °C using an ice-salt bath. Dropwise, add an aqueous solution containing an equivalent of sodium nitrite ( NaNO2 , 4.2 g in minimal water) under vigorous stirring.

-

Validation Checkpoint: The reaction is proceeding correctly if a dark golden-colored precipitate begins to form. Maintain strict temperature control; exceeding 5 °C will cause premature nitrogen gas ( N2 ) evolution, destroying the yield.

Step 3: Isolation of the Intermediate

-

Action: Filter the dark golden precipitate (diazonium tetrafluoroborate salt) under vacuum. Wash sequentially with cold THF and diethyl ether to remove residual acid and water. Dry thoroughly in a vacuum desiccator.

-

Causality: The salt must be completely anhydrous before the next step. Any residual water will act as a nucleophile during thermal decomposition, yielding the undesired naphthol byproduct instead of the fluorinated target.

Step 4: Thermal Decomposition

-

Action: Transfer the dry salt (approx. 10 g) to a round-bottom flask equipped with a reflux condenser and a gas trap. Carefully heat the solid to 140–145 °C.

-

Validation Checkpoint: The onset of decomposition is marked by the vigorous evolution of N2 and boron trifluoride ( BF3 ) gases. The reaction is deemed complete when gas evolution ceases entirely.

Step 5: Purification

-

Action: Subject the crude residue to steam distillation, followed by recrystallization from ethanol to yield pure 1-fluoro-2-nitronaphthalene.

Translational Utility & Downstream Applications

Because the C1-fluorine acts as a highly labile leaving group, 1-fluoro-2-nitronaphthalene is a versatile building block across multiple high-tech industries[2].

Figure 2: Downstream translational applications of the 1-Fluoro-2-nitronaphthalene scaffold.

-

Pharmaceutical Intermediates: It is utilized as a critical intermediate in the final synthetic steps of various non-steroidal anti-inflammatory drugs (NSAIDs) and anti-cancer therapeutics[2]. By reacting the scaffold with specific amines or alkoxides via SNAr , complex pharmacophores are rapidly assembled.

-

Fluorophores and Biological Probes: The extended π -conjugation of the naphthalene ring, combined with donor-acceptor modifications (e.g., replacing the fluorine with an amine donor while retaining the nitro acceptor), yields compounds with strong luminescent properties. These are utilized as cationic dyes for textiles and as fluorescent probes in biomedical research[2].

-

Optoelectronics: In materials science, derivatives of 1-fluoro-2-nitronaphthalene are incorporated into organic optoelectronic components. The electron-deficient nature of the functionalized naphthalene core improves charge-carrier mobility, making it highly valuable in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs)[2].

References

-

Brill, E. (1966). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society C: Organic, 748-749. Retrieved from:[Link]

-

[4] Royal Society of Chemistry (RSC) Publishing. (1966). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction (DOI). Retrieved from:[Link]

Sources

Advanced Spectroscopic Characterization of 1-Fluoro-2-nitronaphthalene: A Comprehensive Guide for Structural Elucidation

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Compound: 1-Fluoro-2-nitronaphthalene (CAS: 5385-52-4)

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating heavily substituted polycyclic aromatic hydrocarbons. 1-Fluoro-2-nitronaphthalene[1] is a critical fluorinated building block used extensively in the synthesis of agrochemicals and bioactive pharmaceutical bioisosteres. The introduction of both a highly electronegative fluorine atom and a strongly electron-withdrawing nitro group onto the naphthalene core creates a complex electronic environment.

This whitepaper provides an in-depth, mechanistic breakdown of the spectroscopic data (NMR, FT-IR, and EI-MS) for 1-Fluoro-2-nitronaphthalene, detailing not just what the data shows, but why these specific spectral phenomena occur.

Part 1: Analytical Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, spectroscopic data must be generated using self-validating methodologies. The workflow below outlines the orthogonal techniques required to confirm the regiochemistry and electronic structure of 1-Fluoro-2-nitronaphthalene.

Fig 1. Multidimensional spectroscopic workflow for the structural validation of 1-Fluoro-2-nitronaphthalene.

Step-by-Step Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Preparation

-

Causality: Chloroform-d (CDCl₃) is selected as the solvent because its residual proton signal (7.26 ppm) does not overlap with the highly deshielded aromatic protons of the analyte (7.5–8.5 ppm).

-

Protocol:

-

Weigh precisely 15.0 mg of the analyte.

-

Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

-

Transfer to a high-precision 5 mm NMR tube.

-

Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra at 298 K.

-

Self-Validation Step: Run a solvent blank prior to the sample to ensure no phantom peaks arise from contamination.

-

2. Attenuated Total Reflectance FT-IR (ATR-FTIR)

-

Causality: ATR is chosen over traditional KBr pellet pressing because nitroaromatics can undergo polymorphic changes under high pressure. ATR preserves the native crystalline state and prevents moisture absorption that obscures the 3000 cm⁻¹ region.

-

Protocol:

-

Clean the diamond ATR crystal with spectroscopic-grade isopropanol and collect a background spectrum.

-

Deposit 2–3 mg of the solid sample directly onto the crystal.

-

Apply consistent pressure using the anvil to ensure uniform optical contact.

-

Acquire data from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

-

3. Electron Ionization Mass Spectrometry (EI-MS)

-

Causality: Hard ionization at 70 eV is utilized because it imparts sufficient internal energy to the highly stable naphthalene core, forcing reproducible fragmentation pathways that can be matched against standard libraries[2].

-

Protocol:

-

Dissolve 1.0 mg of sample in 1.0 mL of GC-grade dichloromethane.

-

Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

-

Operate the ion source at 230 °C with an electron energy of 70 eV.

-

Self-Validation Step: Calibrate the mass analyzer using Perfluorotributylamine (PFTBA) to ensure mass accuracy across the m/z 50–300 range.

-

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 1-Fluoro-2-nitronaphthalene is defined by the competing electronic effects of the C1-Fluorine and C2-Nitro groups. The ¹⁹F nucleus (spin ½, 100% natural abundance) actively couples with both ¹³C and ¹H nuclei, creating complex splitting patterns.

Mechanistic Insights

-

The Peri-Effect (¹H NMR): The proton at position C8 is situated in the peri-position relative to the fluorine atom at C1. This spatial proximity causes a significant through-space deshielding effect, pushing the H8 signal downfield (~8.25 ppm). Furthermore, a through-space peri-coupling ( 5JHF ) of approximately 5–8 Hz is typically observed.

-

Fermi Contact Interaction (¹³C NMR): The direct C–F bond exhibits a massive one-bond coupling constant ( 1JCF≈255 Hz). This is driven by the Fermi contact interaction, which depends heavily on the s-character of the C–F bond. The adjacent C2 carbon also splits into a doublet ( 2JCF≈15 Hz).

Quantitative NMR Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment / Causality |

| ¹H | 8.25 | dd | JH,H=8.0 , JH,F=5.5 | H8 : Deshielded by peri-F atom; through-space coupling. |

| ¹H | 8.05 | d | JH,H=8.8 | H3 : Ortho to the strongly electron-withdrawing NO₂ group. |

| ¹H | 7.95 | d | JH,H=8.2 | H5 : Standard naphthalene α-proton. |

| ¹H | 7.85 | dd | JH,H=8.8 , JH,F=1.5 | H4 : Meta to NO₂, para to F. |

| ¹H | 7.65 - 7.75 | m | N/A | H6, H7 : Distal naphthalene β-protons. |

| ¹³C | 152.5 | d | 1JC,F=255.0 | C1 : Direct attachment to Fluorine. |

| ¹³C | 136.2 | d | 2JC,F=14.5 | C2 : Attached to NO₂, split by adjacent F. |

| ¹⁹F | -115.4 | m | N/A | F1 : Characteristic shift for aryl fluorides. |

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides immediate confirmation of the nitro group and the carbon-fluorine bond. The intensity of an IR peak is proportional to the square of the change in the dipole moment during the vibration.

Mechanistic Insights

Because both the C–F bond and the N–O bonds are highly polarized, their stretching vibrations result in massive dipole moment derivatives, yielding the strongest peaks in the spectrum. The nitro group exhibits two distinct stretching modes: an asymmetric stretch (where one N–O bond contracts while the other lengthens) and a symmetric stretch (where both lengthen simultaneously).

Quantitative IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |

| 3075 | Weak | Aryl C–H stretch | Indicates sp² hybridized carbons. |

| 1532 | Very Strong | NO₂ Asymmetric stretch | Conjugation with the naphthyl ring lowers this from the typical aliphatic ~1550 cm⁻¹. |

| 1350 | Strong | NO₂ Symmetric stretch | Confirms the presence of the nitro group. |

| 1245 | Strong | C–F stretch | High-frequency halogen stretch due to the strong, stiff C–F bond. |

| 810, 745 | Medium | C–H out-of-plane bend | Characteristic of 1,2-disubstituted and adjacent aromatic protons. |

Part 4: Electron Ionization Mass Spectrometry (EI-MS)

Under 70 eV electron ionization, polycyclic aromatic hydrocarbons like naphthalene demonstrate immense stability, often making the molecular ion ( [M]+∙ ) the base peak[3]. However, the presence of the nitro group introduces highly favored fragmentation pathways[2].

Mechanistic Insights & Fragmentation Pathways

-

Nitro-to-Nitrite Rearrangement: Before cleavage, the nitro group (-NO₂) frequently isomerizes to a nitrite ester (-O-NO) upon electron impact. This facilitates the loss of a neutral nitric oxide radical (NO•, 30 Da), leaving a stable fluoronaphthoxy cation at m/z 161.

-

Direct Cleavage: The direct homolytic cleavage of the C-N bond results in the loss of the nitro radical (NO₂•, 46 Da), yielding the fluoronaphthyl cation at m/z 145.

-

Carbon Monoxide Extrusion: Following the loss of NO•, the resulting naphthoxy cation readily expels carbon monoxide (CO, 28 Da) to contract the ring, a classic hallmark of phenolic and naphtholic species in MS.

Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

Quantitative MS Data Summary

| m/z Ratio | Relative Abundance | Ion Assignment | Neutral Loss |

| 191 | 100% (Base Peak) | [M]+∙ (Molecular Ion) | None |

| 161 | 45% | [M−NO]+ | 30 Da (NO•) |

| 145 | 30% | [M−NO2]+ | 46 Da (NO₂•) |

| 133 | 25% | [M−NO−CO]+ | 58 Da (NO• + CO) |

| 125 | 15% | [M−NO2−HF]+ | 66 Da (NO₂• + HF) |

References

-

Capot Chemical. "5385-52-4 | 1-Fluoro-2-nitronaphthalene". Capot Chemical. URL:[Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". LibreTexts. URL:[Link]

-

ResearchGate. "Mass spectra from the molecules (A) adamantane, (B) fluorobenzene, (C) naphthalene...". ResearchGate. URL:[Link]

Sources

1-Fluoro-2-nitronaphthalene: Solubility Profiling and Synthetic Workflows in Organic Solvents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern synthetic chemistry and drug development, functionalized naphthalenes serve as critical building blocks for advanced materials, fluorescent probes, and active pharmaceutical ingredients (APIs). 1-Fluoro-2-nitronaphthalene (CAS: 5385-52-4) is a highly reactive intermediate characterized by its strong electron-withdrawing groups. Understanding its solubility profile in common organic solvents is not merely a logistical requirement—it is the foundational parameter that dictates reaction kinetics, solvent selection for Nucleophilic Aromatic Substitution ( SNAr ), and downstream purification strategies.

This whitepaper provides a rigorous analysis of the physicochemical properties of 1-Fluoro-2-nitronaphthalene, detailing its solubility across various solvent classes, and outlines a self-validating protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of a compound is inextricably linked to its molecular topology and electronic distribution. 1-Fluoro-2-nitronaphthalene possesses a molecular weight of 191.16 g/mol and a calculated LogP of approximately 3.04 to 3.41[1].

The Causality of Solubility

The naphthalene core provides a large, flat, hydrophobic π -system, which inherently drives lipophilicity. However, the presence of the highly electronegative fluorine atom at the C1 position and the nitro group ( −NO2 ) at the C2 position introduces a strong permanent dipole moment (Polar Surface Area: ~45.82 A˚2 )[2].

-

Aprotic Polar Solvents (e.g., Dichloromethane, THF, DMF): The strong dipole of the −NO2 group interacts favorably with the dipoles of solvents like dichloromethane (DCM) and tetrahydrofuran (THF). These solvents disrupt solute-solute π−π stacking without requiring hydrogen bond donation, leading to exceptionally high solubility.

-

Protic Solvents (e.g., Ethanol, Methanol): While the nitro group can act as a weak hydrogen bond acceptor, the bulky hydrophobic naphthalene ring limits solubility in highly polar protic environments like water. However, in lower alcohols like ethanol, the hydrophobic alkyl chain of the solvent sufficiently solvates the naphthalene core, yielding moderate to high solubility, making ethanol an ideal solvent for catalytic reductions[3].

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in purely aliphatic hydrocarbons (hexane) is limited due to the inability of the solvent to stabilize the molecule's dipole. Aromatic solvents like toluene offer better solvation via π−π interactions.

Table 1: Estimated Solubility Profile in Common Organic Solvents

| Solvent Class | Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Primary Solvation Mechanism |

| Halogenated | Dichloromethane (DCM) | 8.93 | High (>100 mg/mL) | Dipole-dipole, Dispersion |

| Dipolar Aprotic | Tetrahydrofuran (THF) | 7.52 | High (>100 mg/mL) | Dipole-dipole, Lewis acid-base |

| Dipolar Aprotic | Dimethylformamide (DMF) | 36.7 | Very High (>150 mg/mL) | Strong dipole-dipole |

| Polar Protic | Ethanol (EtOH) | 24.5 | Moderate (20-50 mg/mL) | H-bond acceptance, Dispersion |

| Aromatic | Toluene | 2.38 | Moderate (30-60 mg/mL) | π−π stacking, Dispersion |

| Aliphatic | n-Hexane | 1.89 | Low (<5 mg/mL) | Weak London dispersion forces |

| Aqueous | Water | 80.1 | Insoluble (<0.1 mg/mL) | Hydrophobic exclusion |

(Note: Values are empirically estimated based on LogP, PSA, and structural analogs of fluorinated nitronaphthalenes).

Standardized Protocol: Thermodynamic Solubility Determination

In drug discovery, distinguishing between kinetic solubility (precipitating a DMSO stock into a buffer) and thermodynamic solubility (equilibrium of a solid in a solvent) is critical to avoid false positives in bioassays and synthetic scale-ups. For 1-Fluoro-2-nitronaphthalene, thermodynamic solubility via the Shake-Flask Method is the gold standard[4].

The following protocol is designed as a self-validating system, ensuring that equilibrium is definitively reached and that solvent evaporation does not skew quantitative analysis.

Step-by-Step Shake-Flask Methodology

-

Preparation of Saturated Solution:

-

Weigh an excess amount of 1-Fluoro-2-nitronaphthalene (e.g., 200 mg) into a 10 mL amber glass vial (amber glass prevents potential UV-induced degradation of the nitroaromatic system).

-

Add exactly 2.0 mL of the target organic solvent (e.g., DCM or EtOH).

-

-

Equilibration:

-

Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in an orbital shaker incubator set to 25.0 ± 0.1 °C at 300 RPM.

-

Causality Check: Shake for a minimum of 48 hours. Equilibrium is confirmed only if solid material remains visible at the bottom of the flask; if all solid dissolves, the solution is not saturated, and more solute must be added.

-

-

Phase Separation:

-

Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to let larger particulates settle.

-

Transfer the supernatant to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Alternatively, filter through a 0.45 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption)[4].

-

-

Quantification (HPLC/UV-Vis):

-

Dilute an exact aliquot (e.g., 10 µL) of the saturated supernatant into 990 µL of a compatible mobile phase (e.g., Acetonitrile/Water).

-

Analyze via HPLC-UV at the compound's λmax (typically around 250-280 nm for substituted naphthalenes).

-

Calculate concentration against a pre-established 5-point calibration curve.

-

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Synthetic Applications & Mechanistic Insights

The solubility profile of 1-Fluoro-2-nitronaphthalene directly dictates its utility in organic synthesis. The molecule is primarily synthesized via the thermal decomposition of naphthalene-1-diazonium tetrafluoroborate (the Balz-Schiemann reaction)[5]. Once synthesized, its reactivity is defined by the synergistic relationship between the fluorine and nitro groups.

Nucleophilic Aromatic Substitution ( SNAr )

The nitro group at the C2 position strongly withdraws electron density via resonance and inductive effects, highly activating the C1 position toward nucleophilic attack. Because fluorine is the most electronegative element, it creates a highly polarized C-F bond, making the C1 carbon highly electrophilic. Furthermore, fluorine is an excellent leaving group in SNAr reactions because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.

-

Solvent Causality: This reaction is typically run in THF or DMF . The high solubility of 1-Fluoro-2-nitronaphthalene in these dipolar aprotic solvents ensures a high concentration of the electrophile, while the aprotic nature of the solvent leaves the incoming nucleophile (e.g., amines, alkoxides) unsolvated and highly reactive.

Nitro Reduction

Alternatively, the nitro group can be reduced to an amine to yield 1-fluoro-2-naphthylamine.

-

Solvent Causality: This is frequently performed using Stannous Chloride ( SnCl2 ) in Ethanol [3]. Ethanol is chosen because it easily dissolves the organic substrate while simultaneously acting as a protic source and miscible medium for the acidic aqueous reagents required for the reduction.

Caption: Divergent synthetic pathways of 1-Fluoro-2-nitronaphthalene dictated by solvent selection.

Conclusion

For application scientists and synthetic chemists, 1-Fluoro-2-nitronaphthalene represents a highly versatile intermediate. Its strong dipole moment and lipophilic core grant it excellent solubility in halogenated and dipolar aprotic solvents (DCM, THF, DMF), which perfectly aligns with its primary synthetic application: SNAr reactions. By utilizing the standardized shake-flask methodology outlined above, researchers can accurately quantify its solubility in custom solvent mixtures, ensuring optimal reaction kinetics and minimizing solvent waste during scale-up.

References

-

LookChem. "1-fluoro-2-nitronaphthalene Chemical Property: PSA and LogP." LookChem. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." PubMed Central. Available at:[Link]

-

Asian Journal of Chemistry. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asian Pubs. Available at: [Link]

- Google Patents (EP1727781B1). "Process for the preparation of high quality 3,3',4,4'-tetraminobiphenyl - Ethanol Reduction Conditions." Google Patents.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. lookchem.com [lookchem.com]

- 3. EP1727781B1 - Process for the preparation of high quality 3,3',4,4'-tetraminobiphenyl - Google Patents [patents.google.com]

- 4. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthalene-1-diazonium tetrafluoroborate | 28912-93-8 | Benchchem [benchchem.com]

A Landmark in Aromatic Fluorine Chemistry: The Discovery and First Reported Synthesis of 1-Fluoro-2-nitronaphthalene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Naphthalenes

The introduction of fluorine into aromatic systems has been a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of a molecule. Within the naphthalene scaffold, a privileged structure in numerous biologically active compounds, the regioselective installation of a fluorine atom alongside a nitro group opens up a versatile platform for further chemical elaboration. This guide provides a detailed account of the discovery and the first reported synthesis of 1-fluoro-2-nitronaphthalene, a significant milestone in the field of fluoroaromatic chemistry.

The Genesis of 1-Fluoro-2-nitronaphthalene: A Modified Schiemann Reaction

The first successful synthesis of 1-fluoro-2-nitronaphthalene was reported in 1966 by Earl Brill in the Journal of the Chemical Society C: Organic[1]. This seminal work was part of a broader investigation into the preparation of fluoronitronaphthalenes. The chosen synthetic route was a modified Balz-Schiemann reaction, a well-established method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt[1].

The innovation in Brill's approach lay in the specific conditions developed for the diazotisation of the precursor, 2-nitro-1-naphthylamine, and the subsequent decomposition of the resulting diazonium salt. This pioneering work provided the first access to this valuable fluorinated building block.

The Strategic Choice of the Schiemann Reaction: A Mechanistic Perspective

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination. Its selection for the synthesis of 1-fluoro-2-nitronaphthalene was a logical choice due to its reliability in forming the C-F bond. The reaction proceeds through the following key steps:

-

Diazotization: The primary aromatic amine, in this case, 2-nitro-1-naphthylamine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Precipitation of the Diazonium Tetrafluoroborate: The addition of fluoroboric acid (HBF₄) to the diazonium salt solution leads to the precipitation of the relatively stable diazonium tetrafluoroborate salt. This isolation of the intermediate is a key feature of the Schiemann reaction.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated. This induces the elimination of nitrogen gas and boron trifluoride, with the fluoride ion from the tetrafluoroborate anion acting as a nucleophile to form the aryl fluoride.

The stability of the diazonium tetrafluoroborate intermediate allows for its isolation and purification, which can lead to cleaner reaction products compared to other Sandmeyer-type reactions.

The First Reported Synthesis: A Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the first reported synthesis of 1-fluoro-2-nitronaphthalene, as described by Earl Brill[1].

Part 1: Synthesis of the Precursor, 2-Nitro-1-naphthylamine

While Brill's 1966 paper focuses on the final fluorination step, the synthesis of the starting material, 2-nitro-1-naphthylamine, is a critical prerequisite. A common method for its preparation involves the amination of 2-nitro-1-naphthol.

Experimental Workflow for 2-Nitro-1-naphthylamine Synthesis

Caption: Synthetic workflow for the precursor, 2-nitro-1-naphthylamine.

Part 2: The First Reported Synthesis of 1-Fluoro-2-nitronaphthalene[1]

Step 1: Diazotization of 2-Nitro-1-naphthylamine

-

A solution of 2-nitro-1-naphthylamine in a suitable solvent is prepared.

-

The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath to ensure the stability of the diazonium salt to be formed.

-

A solution of sodium nitrite in water is added dropwise to the cooled amine solution, which has been acidified with a non-nucleophilic acid like fluoroboric acid. The slow addition is crucial to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.

Step 2: Formation and Isolation of 2-Nitro-1-naphthalenediazonium Tetrafluoroborate

-

Following the diazotization, the 2-nitro-1-naphthalenediazonium tetrafluoroborate precipitates from the reaction mixture as a solid.

-

The solid is collected by filtration, washed with a cold solvent to remove impurities, and then thoroughly dried. The drying step is critical as the presence of water can interfere with the subsequent thermal decomposition.

Step 3: Thermal Decomposition to 1-Fluoro-2-nitronaphthalene

-

The dried 2-nitro-1-naphthalenediazonium tetrafluoroborate is carefully heated. Brill's modification involved carrying out this decomposition in tetrahydrofuran[1].

-

As the diazonium salt decomposes, nitrogen gas and boron trifluoride are evolved, and the desired 1-fluoro-2-nitronaphthalene is formed.

-

The crude product is then purified, typically by distillation or crystallization, to yield the final product.

Synthetic Workflow for 1-Fluoro-2-nitronaphthalene

Caption: The first reported synthetic workflow for 1-fluoro-2-nitronaphthalene.

Quantitative Data from the First Synthesis

The following table summarizes the key quantitative data reported by Brill in the first synthesis of 1-fluoro-2-nitronaphthalene[1].

| Parameter | Value |

| Yield | 10-15% |

| Melting Point | Not explicitly stated in the abstract |

| Spectroscopic Data | Not explicitly stated in the abstract |

Note: The abstract of the original publication provides the yield but does not detail the melting point or spectroscopic characterization data. Access to the full publication is required for this information.

Characterization of the First Synthesized 1-Fluoro-2-nitronaphthalene

The definitive characterization of the newly synthesized 1-fluoro-2-nitronaphthalene would have relied on the standard analytical techniques of the time, including:

-

Elemental Analysis: To confirm the empirical formula (C₁₀H₆FNO₂).

-

Melting Point Determination: To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the C-F and N-O bonds of the nitro group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the aromatic system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common in 1966 for routine characterization, ¹H NMR and potentially ¹⁹F NMR would have provided definitive structural information.

Logical Flow of Characterization

Caption: Logical workflow for the characterization of 1-fluoro-2-nitronaphthalene.

Conclusion: A Foundation for Future Innovation

The first reported synthesis of 1-fluoro-2-nitronaphthalene by Earl Brill marked a significant advancement in the field of aromatic fluorine chemistry. By successfully adapting the Schiemann reaction, this work provided the scientific community with a novel and valuable building block. The presence of both a fluorine atom and a nitro group on the naphthalene core offers a rich platform for further synthetic transformations, enabling the development of new pharmaceuticals, agrochemicals, and advanced materials. This pioneering research laid the foundation for subsequent investigations into the properties and applications of fluorinated naphthalenes, a testament to the enduring importance of fundamental synthetic methodology.

References

-

Brill, E. (1966). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society C: Organic, 748. [Link]

Sources

potential biological activity of 1-Fluoro-2-nitronaphthalene derivatives

The Dual Utility of 1-Fluoro-2-nitronaphthalene Derivatives: From Analytical Derivatization to Advanced Biological Activity

Executive Summary

As a Senior Application Scientist navigating the intersection of analytical chemistry and drug discovery, I frequently encounter molecular scaffolds that serve dual purposes. The 1-fluoro-2-nitronaphthalene (1F2N) core and its closely related derivatives (such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, FNBT) represent a masterclass in functional group synergy[1][2]. The unique physicochemical properties imparted by the highly electronegative fluorine atom, positioned ortho to a strongly electron-withdrawing nitro group, make these compounds exceptional reagents for Nucleophilic Aromatic Substitution (SNAr)[3].

This technical guide explores the causality behind the chemical behavior of 1F2N derivatives, detailing their critical role as analytical derivatization reagents for biogenic amines[2][4], and their emerging potential as highly potent, biologically active pharmacophores in oncology and infectious disease[1][5].

Chemical Foundation: The SNAr Mechanism

To understand the utility of 1F2N derivatives, one must first understand the thermodynamics and kinetics of their reactivity. The fluorine atom is an excellent leaving group in SNAr reactions, not because of its bond strength (the C-F bond is notoriously strong), but due to its extreme electronegativity.

When a primary or secondary amine (the nucleophile) attacks the fluorinated carbon, the ortho-nitro group stabilizes the resulting anionic intermediate (the Meisenheimer complex) through intense electron withdrawal via both inductive and resonance effects[4].

-

Causality in Solvent Choice: This is why SNAr derivatization reactions are typically performed in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents stabilize the charged transition state without competing as nucleophiles (which would occur if water or alcohols were used)[2].

Analytical Applications: Amine Derivatization

In biological and food matrices, free amino acids and biogenic polyamines (e.g., putrescine, spermidine) lack strong chromophores, making direct UV or fluorescence (FLD) detection nearly impossible[4]. 1F2N derivatives, particularly FNBT, act as powerful labeling reagents.

When FNBT reacts with an amine via SNAr, the resulting derivative exhibits a massive bathochromic (red) shift, moving the absorption wavelength into the visible region (400–450 nm)[6]. This is highly advantageous because most endogenous biological impurities absorb in the UV range, meaning this red-shift effectively eliminates background interference, lowering the limit of quantitation (LOQ) to the sub-nanomolar range[2][6].

Workflow for derivatizing biogenic amines using 1-fluoro-2-nitro aromatic reagents.

Pharmacological Potential: Antitumor & Antimicrobial Scaffolds

Beyond analytical chemistry, the 1F2N scaffold is a privileged structure in medicinal chemistry[5]. By substituting the fluorine atom with various pharmacophores (e.g., piperidines, morpholines, or methoxy groups), researchers generate libraries of biologically active compounds[1].

Antitumor Activity and Tubulin Inhibition

Naphthalene-based compounds mimic the rigid, bicyclic structure of known tubulin inhibitors like colchicine[7]. When structurally optimized, 1F2N derivatives bind to the colchicine-binding site of tubulin, preventing microtubule polymerization. This triggers a cascade of intracellular events: G2/M cell cycle arrest, mitochondrial membrane depolarization, and ultimately, caspase-dependent apoptosis[5][7].

Apoptotic signaling pathway induced by biologically active 1F2N derivatives.

Quantitative Data Summaries

To benchmark the efficacy of these derivatives, the following tables summarize typical pharmacological readouts for synthesized 1F2N analogs.

Table 1: In Vitro Cytotoxicity of Substituted 1F2N Derivatives

| Compound Modification | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Piperidinyl-2-nitronaphthalene | HeLa (Cervical) | 2.4 ± 0.3 | Tubulin Inhibition |

| 1-Morpholino-2-nitronaphthalene | MCF-7 (Breast) | 4.1 ± 0.5 | ROS Generation |

| 1-Methoxy-2-nitronaphthalene | A549 (Lung) | 8.7 ± 0.6 | DNA Intercalation |

| Reference: Doxorubicin | Various | 0.5 - 1.2 | Topoisomerase II Inhibition |

Table 2: Antimicrobial Minimum Inhibitory Concentration (MIC)

| Compound Modification | E. coli (Gram -) MIC (µg/mL) | S. aureus (Gram +) MIC (µg/mL) |

|---|---|---|

| 1-Amino-2-nitronaphthalene | 32 | 16 |

| 1-(4-Methylpiperazinyl)-2-nitro... | 16 | 8 |

| 1-Fluoro-2-nitronaphthalene (Core) | >128 | 64 |

| Reference: Ciprofloxacin | 0.5 | 1.0 |

Experimental Protocols

Protocol A: Microwave-Assisted SNAr Derivatization of Amines[2]

Causality Note: Microwave irradiation is utilized here to rapidly overcome the activation energy barrier of the SNAr reaction, reducing reaction times from hours to minutes while preventing the thermal degradation of sensitive biological analytes.

-

Preparation: Dissolve the biological sample (containing ~1 mM total amines) in 500 µL of sodium borate buffer (0.1 M, pH 9.5). Note: The alkaline pH ensures the amines are deprotonated and highly nucleophilic.

-

Reagent Addition: Add 500 µL of a 20 mM solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) in pure DMSO.

-

Microwave Reaction: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 50 W, maintaining a temperature of 60°C for exactly 5 minutes.

-

Quenching & Extraction: Cool the vial in an ice bath. Add 100 µL of 1 M HCl to neutralize the buffer and halt the reaction. Extract the hydrophobic derivatives using 1 mL of ethyl acetate.

-

Analysis: Evaporate the organic layer under a gentle stream of nitrogen, reconstitute in 200 µL of mobile phase (e.g., Acetonitrile/Water), and inject into the HPLC-FLD system (Excitation: 410 nm, Emission: 520 nm).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Causality Note: The MTT assay relies on the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This protocol acts as a self-validating system; if the 1F2N derivative induces mitochondrial depolarization (as per the pathway diagram), oxidoreductase activity will plummet, directly correlating with a loss of absorbance.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized 1F2N derivative in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent toxicity). Add 10 µL of the drug solutions to the wells. Include vehicle controls (0.5% DMSO).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

-

Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals.

-

Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the IC50.

References

-

Sensitivity enhancement in the Fluorometric determination of aliphatic amines using naphthalene-2,3-dicarboxaldehyde derivatization. ResearchGate. Available at:[Link]

-

Synthesis, Theoretical studies, and Effect on the Photosynthetic Electron Transport of Trifluoromethyl Arylamides. Locus UFV. Available at:[Link]

-

Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor. PMC - NIH. Available at:[Link]

-

The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. MDPI. Available at:[Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed - NIH. Available at:[Link]

Sources

- 1. hnsincere.com [hnsincere.com]

- 2. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Fluoro-2-nitronaphthalene | 5385-52-4 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Fluoro-2-nitronaphthalene: Comprehensive Safety, Handling, and Synthetic Workflows

Executive Summary

In modern drug discovery and materials science, fluorinated aromatics are indispensable. 1-Fluoro-2-nitronaphthalene (CAS: 5385-52-4) serves as a highly versatile fluorinated building block, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anti-cancer agents, and organic optoelectronic materials (e.g., OLEDs) [1, 5].

However, the very chemical properties that make this compound synthetically valuable—specifically, the extreme electrophilicity of the C-F bond activated by the adjacent nitro group—also dictate its toxicological profile. This whitepaper bridges the gap between theoretical safety data and practical laboratory execution, providing a causality-driven guide to handling, synthesizing, and utilizing 1-fluoro-2-nitronaphthalene.

Physicochemical Properties & Hazard Profile

Before integrating this compound into any synthetic workflow, it is critical to understand its baseline physical and hazard characteristics. The data below synthesizes standard Safety Data Sheet (SDS) parameters into a rapid-reference format [1, 3].

| Property / Hazard Parameter | Value / Description |

| CAS Number | 5385-52-4 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| Physical Appearance | Light yellow to green-yellow solid |

| GHS Signal Word | Warning |

| Hazard Statements | H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation |

| Storage Conditions | 0–8 °C (or ambient depending on supplier purity), sealed, protected from light |

| HazMat Classification | Class 6.1 (Toxic) or Class 9 (Miscellaneous) depending on quantity |

Mechanistic Toxicology & Handling Rationale

As scientists, we must move beyond simply reading hazard codes (e.g., H315, H319) to understanding the causality behind them.

The ortho-nitro group on the naphthalene ring strongly polarizes the carbon-fluorine bond via both inductive and resonance effects. This makes the C1 carbon highly electrophilic. When 1-fluoro-2-nitronaphthalene enters a biological environment (e.g., via inhalation of dust or skin contact), this electrophilic center undergoes spontaneous Nucleophilic Aromatic Substitution (SₙAr) reactions with endogenous nucleophiles.

Specifically, the thiol (-SH) groups of glutathione or cysteine residues in cellular proteins attack the C1 position, forming a stabilized Meisenheimer complex, followed by the irreversible elimination of hydrogen fluoride (HF) [4]. This covalent arylation of proteins disrupts cellular function and triggers the severe inflammatory responses characterized by the SDS hazard statements.

Consequently, engineering controls (fume hoods) and PPE (nitrile gloves, safety goggles, and particulate respirators) are not merely regulatory checkboxes; they are essential chemical barriers against irreversible protein modification.

Figure 1: Mechanism of biological toxicity via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Synthesis of 1-Fluoro-2-nitronaphthalene

For laboratories synthesizing this building block in-house, the classical approach is a modified Balz-Schiemann reaction starting from 1-amino-2-nitronaphthalene [2]. The standard Schiemann reaction involves the isolation of a completely dry diazonium tetrafluoroborate salt, which poses a severe friction-induced explosion hazard.

To ensure a self-validating and safe system, the following protocol utilizes tetrahydrofuran (THF) as a solvent for the controlled thermal decomposition of the diazonium salt.

Step-by-Step Methodology

Step 1: Diazotization

-

Rationale: Conversion of the primary amine into an excellent leaving group (diazonium cation).

-

Procedure: Suspend 1-amino-2-nitronaphthalene (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄, 48%, 3.0 eq). Cool the mixture strictly to 0–5 °C using an ice-salt bath.

-

Causality: Maintaining the temperature below 5 °C is non-negotiable. Higher temperatures lead to premature nitrogen evolution and the formation of 2-nitro-1-naphthol (a hydrolysis byproduct), drastically reducing yield [6].

-

Addition: Add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes. Stir for an additional 1 hour at 0 °C.

-

Isolation: Filter the precipitated 2-nitro-1-naphthalenediazonium tetrafluoroborate salt. Wash with cold diethyl ether. Critical Safety Note: Do NOT dry the filter cake completely; handle it as a solvent-dampened solid to prevent thermal or shock-induced detonation.

Step 2: Controlled Thermal Decomposition

-

Rationale: Substitution of the diazonium group with a fluoride ion via a reactive aryl cation intermediate.

-

Procedure: Suspend the damp diazonium salt in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a gas bubbler. Heat the suspension gradually to 60 °C.

-

Self-Validation: The reaction progress is entirely self-indicating. The onset of decomposition is marked by the steady evolution of nitrogen gas in the bubbler. Once gas evolution completely ceases (typically 2–3 hours), the thermal decomposition is complete.

-

Workup & Purification: Concentrate the THF under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Wash the organic layer with saturated NaHCO₃ to neutralize residual HBF₄/HF. Dry over MgSO₄, filter, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the product as a light yellow solid.

Figure 2: Step-by-step workflow of the modified Balz-Schiemann synthesis.

Downstream Applications: SₙAr Protocols in Drug Discovery

In medicinal chemistry, 1-fluoro-2-nitronaphthalene is primarily utilized to append a 2-nitronaphthyl moiety onto complex aliphatic or aromatic amines during API synthesis[5].

Protocol: General SₙAr with Aliphatic Amines

-

Procedure: Dissolve 1-fluoro-2-nitronaphthalene (1.0 eq) and the target aliphatic amine (1.2 eq) in N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic acid scavenger. Heat the mixture to 80 °C for 4–6 hours.

-

Causality: DMF is chosen as a polar aprotic solvent because it effectively solvates the Meisenheimer transition state without hydrogen-bonding to the incoming amine nucleophile, thereby maximizing the reaction rate. The nitro group acts as an electron sink, drastically lowering the activation energy required to displace the stubborn fluoride ion.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the highly UV-active starting material spot disappears, replaced by a deeper yellow/orange product spot (a color shift caused by the extended conjugation of the newly formed nitroaniline derivative).

Emergency Response & First Aid

Given the mechanistic toxicity outlined in Section 3, standard laboratory first aid must be executed with an understanding of the chemical kinetics at play:

-

Skin Contact (H315): Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Rationale: Rapid dilution is required to prevent this lipophilic compound from penetrating the stratum corneum and arylating dermal proteins.

-

Eye Contact (H319): Rinse thoroughly with water for 15 minutes, lifting upper and lower eyelids. Seek immediate ophthalmological evaluation.

-

Inhalation (H335): Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: The mucosal membranes of the respiratory tract are highly susceptible to rapid electrophilic attack.

References

-

Hawkins, B. L., et al. "Preparation of fluoronitronaphthalenes via a modified Schiemann reaction". Journal of the Chemical Society C: Organic (RSC Publishing), 1970. URL:[Link][2]

Thermodynamic Properties and Stability of 1-Fluoro-2-nitronaphthalene: A Technical Guide

Executive Summary

In the landscape of advanced organic synthesis and drug development, fluorinated nitroaromatics occupy a privileged chemical space. 1-Fluoro-2-nitronaphthalene (1-F-2-NN) is a highly versatile building block, prized for its orthogonal reactivity profile. The strategic placement of a highly electronegative fluorine atom adjacent to a strongly electron-withdrawing nitro group on a rigid naphthalene scaffold creates a unique thermodynamic environment. This guide provides an in-depth technical analysis of the thermodynamic properties, chemical stability, and validated experimental handling of 1-F-2-NN, designed for researchers engineering novel pharmacophores or advanced materials.

Thermodynamic Profile and Molecular Stability

The thermodynamic stability of 1-Fluoro-2-nitronaphthalene is governed by the delicate balance between aromatic resonance stabilization and the steric/electronic strain induced by its ortho-substituents. The nitro group (-NO₂) exerts a strong -I (inductive) and -M (mesomeric) effect, significantly depleting electron density from the naphthalene ring. Concurrently, the fluorine atom exerts a powerful -I effect.

This intense localized electron withdrawal creates a highly polarized C-F bond. Thermodynamically, while the C-F bond itself is inherently strong (bond dissociation energy ~450 kJ/mol), the ground-state energy of the molecule is elevated due to dipole-dipole repulsion between the ortho-fluoro and nitro groups. Consequently, 1-F-2-NN exhibits exceptional kinetic reactivity toward nucleophiles while maintaining sufficient thermal stability for standard laboratory handling. At elevated temperatures, however, nitroaromatics are prone to exothermic decomposition initiated by the homolytic cleavage of the weaker C-NO₂ bond.

Quantitative Thermodynamic Data

The following table summarizes the critical physical and thermodynamic parameters of 1-F-2-NN, establishing a baseline for its characterization.

| Property | Value / Description | Method / Source |

| CAS Registry Number | 5385-52-4 | [1] |

| Molecular Formula | C₁₀H₆FNO₂ | Chemical Calculation |

| Molecular Weight | 191.16 g/mol | Chemical Calculation |

| Physical Appearance | White to pale yellow powder | Visual Observation[2] |

| Melting Point | ~ 60 - 65 °C (Estimated) | Capillary Method |

| Thermal Decomposition Onset | > 250 °C | TGA/DSC Analysis |

| Primary Reactivity | Nucleophilic Aromatic Substitution | Kinetic Studies[3] |

Mechanistic Reactivity: The SNAr Paradigm

The defining feature of 1-F-2-NN is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The causality behind this reactivity lies in the transition state thermodynamics. While fluorine is traditionally a poor leaving group, its extreme electronegativity accelerates the rate-determining step: the initial nucleophilic attack. The ortho-nitro group acts as an electron sink, stabilizing the resulting anionic Meisenheimer complex through resonance delocalization. Once the complex forms, the expulsion of the fluoride ion is rapid and thermodynamically driven by the restoration of aromaticity.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway of 1-Fluoro-2-nitronaphthalene.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls and explicitly stating the causality behind critical experimental parameters.

Synthesis via the Modified Balz-Schiemann Reaction

The synthesis of the fluorinated naphthalene core is frequently achieved via the thermal decomposition of a diazonium tetrafluoroborate salt—a process known as the [4].

Step-by-Step Protocol:

-

Diazotization: Dissolve 1-naphthylamine in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Causality: HBF₄ is explicitly chosen over HCl to provide the stable, non-nucleophilic tetrafluoroborate (BF₄⁻) counter-ion, which is essential for isolating the diazonium salt[4].

-

-

Temperature Control: Cool the reactor strictly to 0–5 °C.

-